molecular formula C11H16O4 B1611607 Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate CAS No. 29800-43-9

Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

Cat. No. B1611607
CAS RN: 29800-43-9
M. Wt: 212.24 g/mol
InChI Key: DSAQODDOKVVBMA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate is a chemical compound with the molecular formula C11H16O4 . It is also known by other names such as Oxo-(2-oxo-cycloheptyl)-acetic acid ethyl ester . The compound appears as a pale yellow liquid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate consists of an ethyl ester group attached to a 2-oxocycloheptyl group . The molecular weight of this compound is approximately 212.242 Da .

Scientific Research Applications

I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate” across six to eight unique fields. The available data suggests its use in producing other chemicals, such as reacting with 4-methyl-aniline to produce 2-oxo-cyclohexanecarboxylic acid p-toluidide . However, a detailed and comprehensive analysis covering multiple unique applications is not readily accessible in the public domain.

Safety And Hazards

While specific safety and hazard information for Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s always recommended to use personal protective equipment and work in a well-ventilated area when handling chemical substances .

properties

IUPAC Name

ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-11(14)10(13)8-6-4-3-5-7-9(8)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAQODDOKVVBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531568
Record name Ethyl oxo(2-oxocycloheptyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

CAS RN

29800-43-9
Record name Ethyl oxo(2-oxocycloheptyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cycloheptanone (1.9998 g, 17.8 mmol) and diethyloxalate (2.42 mL, 17.8 mmol) were mixed together, and then added to a solution of NaOEt (˜3 M, 5.94 mL) stirring in an ice bath under N2. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred overnight. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated to yield crude 13. The crude material was purified with 1:1 Hexanes:CH2Cl2 to obtain 1.9775 g (52.3%) of 13. Note: The product was still not completely pure at this point, but was carried on to the next step. 1H (CDCl3, 400 MHz): δ 4.31 (2H, q, J=7.3 Hz), 2.66-2.58 (2H, m), 2.48-2.43 (2H, m), 1.77-1.59 (6H, m), 1.34 (3H, t, J=7.3H) ppm.
Quantity
1.9998 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
5.94 mL
Type
reactant
Reaction Step Two
Name
Yield
52.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
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Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
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Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
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Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

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